7-(2,4-dimethoxyphenyl)-4-methyl-2-(4-(pyridin-2-yl)piperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one
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Overview
Description
7-(2,4-dimethoxyphenyl)-4-methyl-2-(4-(pyridin-2-yl)piperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound that has garnered interest in various fields of scientific research This compound features a quinazolinone core, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2,4-dimethoxyphenyl)-4-methyl-2-(4-(pyridin-2-yl)piperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one typically involves multiple steps. One common approach is the condensation of 2,4-dimethoxybenzaldehyde with 4-methyl-2-(4-(pyridin-2-yl)piperazin-1-yl)aniline under acidic conditions to form the intermediate Schiff base. This intermediate is then cyclized using a suitable cyclizing agent, such as polyphosphoric acid, to yield the desired quinazolinone derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining consistent quality.
Chemical Reactions Analysis
Types of Reactions
7-(2,4-dimethoxyphenyl)-4-methyl-2-(4-(pyridin-2-yl)piperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinone derivatives.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the methoxy groups.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.
Scientific Research Applications
7-(2,4-dimethoxyphenyl)-4-methyl-2-(4-(pyridin-2-yl)piperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 7-(2,4-dimethoxyphenyl)-4-methyl-2-(4-(pyridin-2-yl)piperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, its interaction with neurotransmitter receptors could explain its potential use in treating neurological disorders.
Comparison with Similar Compounds
Similar Compounds
7-(2,4-dimethoxyphenyl)-4-methyl-2-(4-(pyridin-2-yl)piperazin-1-yl)-quinazolin-5(6H)-one: Lacks the dihydro component, which may affect its biological activity.
7-(2,4-dimethoxyphenyl)-4-methyl-2-(4-(pyridin-2-yl)piperazin-1-yl)-7,8-dihydroquinazolin-4(5H)-one: Differing position of the carbonyl group, potentially altering its reactivity and interactions.
Uniqueness
The unique combination of the quinazolinone core with methoxyphenyl and pyridinyl piperazine groups in 7-(2,4-dimethoxyphenyl)-4-methyl-2-(4-(pyridin-2-yl)piperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one contributes to its distinct chemical and biological properties. This makes it a valuable compound for further research and potential therapeutic applications.
Properties
Molecular Formula |
C26H29N5O3 |
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Molecular Weight |
459.5 g/mol |
IUPAC Name |
7-(2,4-dimethoxyphenyl)-4-methyl-2-(4-pyridin-2-ylpiperazin-1-yl)-7,8-dihydro-6H-quinazolin-5-one |
InChI |
InChI=1S/C26H29N5O3/c1-17-25-21(14-18(15-22(25)32)20-8-7-19(33-2)16-23(20)34-3)29-26(28-17)31-12-10-30(11-13-31)24-6-4-5-9-27-24/h4-9,16,18H,10-15H2,1-3H3 |
InChI Key |
OGIRRTBZGUBLLX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC(=N1)N3CCN(CC3)C4=CC=CC=N4)CC(CC2=O)C5=C(C=C(C=C5)OC)OC |
Origin of Product |
United States |
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